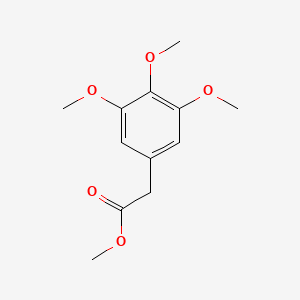

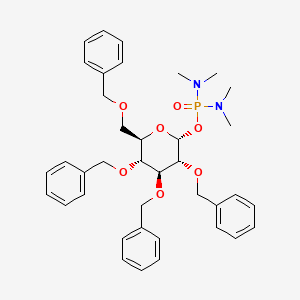

![molecular formula C12H16O4 B1310689 4-[(4-methoxyphenyl)methoxy]butanoic Acid CAS No. 342893-41-8](/img/structure/B1310689.png)

4-[(4-methoxyphenyl)methoxy]butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methoxyphenyl)methoxy]butanoic Acid is an organic compound with the molecular formula C11H14O3 . It is a derivative of butanoic acid, with a methoxyphenyl group attached to the fourth carbon atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanoic acid backbone with a methoxyphenyl group attached to the fourth carbon atom . The molecular weight of this compound is 194.2271 .Scientific Research Applications

Synthesis and Chemical Transformations

Organic Solvent-Free Synthesis : A study developed a mild and efficient organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-[(4-methoxyphenyl)methoxy]butanoic acid. This process uses a slight excess of aqueous HBr without phase transfer catalysis, showing a green chemistry approach (Delhaye, Diker, Donck, & Merschaert, 2006).

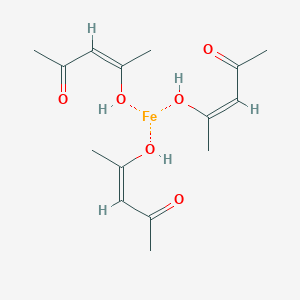

Multifunctional Catalysts in Synthesis : Another study highlighted a one-pot multi-step process for the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, using multifunctional base–acid-metal catalysts. This method demonstrated significant reductions in the environmental impact, as measured by the E factor, when compared to traditional manufacturing routes (Climent, Corma, Iborra, Mifsud, & Velty, 2010).

Applications in Liquid Crystals

- Chiral Dopants for Nematic Liquid Crystals : Research into optically active derivatives of this compound for use as chiral dopants in nematic liquid crystals has been conducted. The study synthesized an optically active compound and evaluated its helical twisting power (HTP), finding that certain derivatives exhibited significant HTP values, indicating their potential utility in liquid crystal technology (Tojo, Aoki, Yasutake, & Hirose, 2006).

Environmental and Biological Applications

Manganese Peroxidase-Catalyzed Oxidative Degradation : A study explored the oxidative degradation of a related compound, vanillylacetone, using manganese peroxidase (MnP), demonstrating the enzyme's ability to cleave aromatic rings. This research suggests potential environmental applications for the degradation of phenolic compounds and possibly derivatives of this compound (Hwang, Lee, Ahn, & Park, 2008).

Fruit Fly Attractants : The synthesis and evaluation of vanillin derivatives, including compounds structurally similar to this compound, as potential fruit fly attractants have been investigated. This study illustrates the use of such compounds in agricultural pest management (Prabawati, Iskandar, & Suci, 2018).

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-11-6-4-10(5-7-11)9-16-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRKDYALTAAJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461631 |

Source

|

| Record name | 4-[(4-methoxyphenyl)methoxy]butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342893-41-8 |

Source

|

| Record name | 4-[(4-methoxyphenyl)methoxy]butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)